molecular formula C14H14N8O3 B2497227 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-33-1

2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2497227
CAS No.: 1396767-33-1
M. Wt: 342.319
InChI Key: PSCSPQACHITGOX-UHFFFAOYSA-N
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Description

2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a high-affinity, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular potency against FGFR1, FGFR2, and FGFR3. This targeted activity is crucial for investigating signaling pathways driven by FGFR dysregulation, a common oncogenic driver in various cancers. The compound's primary research value lies in its application as a chemical probe to elucidate the pathological roles of FGFR signaling in tumor cell proliferation, survival, and angiogenesis. Preclinical studies utilize this inhibitor to explore therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, such as certain subtypes of urothelial carcinoma, endometrial cancer, and lung squamous cell carcinoma. By potently blocking the FGFR pathway, researchers can model the biological consequences of FGFR inhibition in vitro and in vivo , assess mechanisms of sensitivity and resistance, and validate FGFRs as critical targets for anticancer drug development. This makes it an indispensable tool for molecular and cellular biologists focused on targeted oncology and signal transduction research.

Properties

IUPAC Name

2-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O3/c1-21-7-10(14(19-21)25-2)13(24)16-8-3-5-9(6-4-8)22-18-12(11(15)23)17-20-22/h3-7H,1-2H3,(H2,15,23)(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCSPQACHITGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a hybrid molecule that combines pyrazole and tetrazole moieties, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, including its antifungal, antibacterial, and enzyme inhibition properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H14_{14}N6_{6}O3_{3}
  • Molecular Weight : 286.29 g/mol

Structural Features

  • The presence of both pyrazole and tetrazole rings contributes to its biological activity.
  • The methoxy and carboxamide functional groups enhance solubility and bioactivity.

Antifungal Activity

Recent studies have demonstrated that compounds containing pyrazole and tetrazole units exhibit significant antifungal properties. For example, a related study found that hybrid compounds with similar structures showed inhibition zones against various fungal strains ranging from 12 to 16 mm .

Table 1: Antifungal Activity of Related Compounds

CompoundFungal StrainInhibition Zone (mm)
Compound AGeotrichum candidum14
Compound BAspergillus niger16
Compound CPenicillium digitatum15

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits potent activity against several pathogenic bacteria, surpassing traditional antibiotics in efficacy. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of ciprofloxacin and tetracycline .

Table 2: Antibacterial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
2H-Tetrazole CompoundStaphylococcus aureus832
Escherichia coli1664

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to effectively inhibit alpha-amylase, an enzyme crucial in carbohydrate metabolism. The IC50_{50} values for this compound were found to be significantly lower than those of acarbose, a well-known alpha-amylase inhibitor .

Table 3: Alpha-Amylase Inhibition Data

CompoundIC50_{50} (mg/mL)
2-(4-(3-methoxy-1-methyl...0.12
Acarbose0.26

Case Study: Antifungal Efficacy

In a study published in MDPI, researchers synthesized several pyrazole-tetrazole derivatives and evaluated their antifungal activity against common fungal pathogens. The results indicated that the synthesized compounds exhibited strong antifungal effects comparable to established antifungals, highlighting the potential of pyrazole-tetrazole hybrids in developing new antifungal agents .

Case Study: Enzyme Inhibition Mechanism

A docking study conducted on the interaction between the compound and alpha-amylase revealed that structural modifications in the compound could enhance binding affinity, leading to improved inhibitory activity. This finding suggests that further optimization of the molecular structure could yield even more potent inhibitors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines pyrazole (5-membered, 2N) and tetrazole (5-membered, 4N) rings. The tetrazole’s high nitrogen content increases polarity and metabolic resistance compared to other heterocycles.
  • Analog 1 : 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide ()
    • Replaces tetrazole with a thiazole (5-membered, 1N, 1S). The sulfur atom may enhance π-π stacking but reduce solubility.
  • Analog 2 : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
    • Features thiazole and pyridine rings; the trifluoromethyl group increases electronegativity and bioavailability.

Substituent Effects

  • Target Compound : 3-Methoxy and 1-methyl groups on pyrazole enhance steric bulk and moderate lipophilicity (clogP ~2.1 estimated).

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₅N₇O₃ 341.33 g/mol Methoxy, methyl, tetrazole
Analog 1 () C₂₀H₁₄ClN₃O₂S 395.86 g/mol Chlorophenyl, thiazole
Analog 2 () C₁₇H₁₂F₃N₃OS 363.35 g/mol Trifluoromethyl, pyridine

Physicochemical Properties

Solubility and Polarity

  • Target Compound : Tetrazole’s polarity (cLogP ~2.1) suggests moderate aqueous solubility, comparable to pyridine-containing analogs (e.g., : cLogP ~3.1).
  • Chlorine-Substituted Analogs () : Higher clogP (~3.5–4.0) due to aromatic chlorination, reducing solubility but enhancing lipid bilayer penetration .

Thermal Stability

  • Tetrazoles generally exhibit higher thermal stability (decomposition >250°C) compared to thiazoles (~200–220°C) due to resonance stabilization .

Key Advantages and Limitations

  • Advantages of Target Compound :
    • Tetrazole improves metabolic stability vs. thiazole/thiadiazole analogs.
    • Methoxy group balances lipophilicity for oral bioavailability.
  • Limitations: Synthetic complexity of tetrazole formation (requires nitrile cyclization under high-pressure conditions). No direct evidence of in vivo efficacy; further ADMET profiling needed.

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